Cas no 1780999-60-1 (2-(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinolin-6-yl)acetic acid)

2-(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinolin-6-yl)acetic acid structure
1780999-60-1 structure
商品名:2-(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinolin-6-yl)acetic acid
CAS番号:1780999-60-1
MF:C16H21NO4
メガワット:291.34224486351
MDL:MFCD28140875
CID:5060251
PubChem ID:99991292

2-(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinolin-6-yl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid
    • 6-Carboxymethyl-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester
    • 2-(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinolin-6-yl)acetic acid
    • 2-(1-Boc-1,2,3,4-tetrahydro-6-quinolyl)acetic Acid
    • MFCD28140875
    • PS-20909
    • AT30712
    • 2-(1-Boc-3,4-dihydro-2H-quinolin-6-yl)acetic Acid
    • SY298206
    • [1-(tert-butoxycarbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetic acid
    • 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinolin-6-yl]acetic acid
    • 2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)aceticacid
    • 1780999-60-1
    • MDL: MFCD28140875
    • インチ: 1S/C16H21NO4/c1-16(2,3)21-15(20)17-8-4-5-12-9-11(10-14(18)19)6-7-13(12)17/h6-7,9H,4-5,8,10H2,1-3H3,(H,18,19)
    • InChIKey: JVSCHSZGYGCJKH-UHFFFAOYSA-N
    • ほほえんだ: O(C(N1C2C=CC(CC(=O)O)=CC=2CCC1)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 291.14705815g/mol
  • どういたいしつりょう: 291.14705815g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 402
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.8
  • 疎水性パラメータ計算基準値(XlogP): 2.5

2-(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinolin-6-yl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZL188-500MG
2-(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinolin-6-yl)acetic acid
1780999-60-1 97%
500MG
¥ 2,864.00 2023-04-14
Chemenu
CM262019-10g
2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid
1780999-60-1 97%
10g
$2305 2021-08-18
eNovation Chemicals LLC
Y1210790-100mg
2-(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinolin-6-yl)acetic acid
1780999-60-1 97%
100mg
$200 2024-07-21
eNovation Chemicals LLC
Y1210790-10G
2-(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinolin-6-yl)acetic acid
1780999-60-1 97%
10g
$4035 2024-07-21
Chemenu
CM262019-1g
2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid
1780999-60-1 97%
1g
$*** 2023-03-30
1PlusChem
1P01XA9L-100mg
2-(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinolin-6-yl)acetic acid
1780999-60-1 97%
100mg
$167.00 2024-06-19
Aaron
AR01XAHX-250mg
2-(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinolin-6-yl)acetic acid
1780999-60-1 97%
250mg
$297.00 2025-02-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZL188-500.0mg
2-(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinolin-6-yl)acetic acid
1780999-60-1 97%
500.0mg
¥2856.0000 2024-07-24
eNovation Chemicals LLC
Y1210790-250mg
2-(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinolin-6-yl)acetic acid
1780999-60-1 97%
250mg
$320 2025-02-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZL188-100.0mg
2-(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinolin-6-yl)acetic acid
1780999-60-1 97%
100.0mg
¥1028.0000 2024-07-24

2-(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinolin-6-yl)acetic acid 関連文献

2-(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinolin-6-yl)acetic acidに関する追加情報

2-(1-Tert-Butoxycarbonyl-3,4-Dihydro-2H-Quinolin-6-Yl)Acetic Acid: A Comprehensive Overview

The compound 2-(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinolin-6-yl)acetic acid, identified by the CAS number 1780999-60-1, is a structurally complex organic molecule with significant potential in various fields of chemical and pharmaceutical research. This compound belongs to the class of quinoline derivatives, which have been extensively studied due to their diverse biological activities and applications in drug design. The molecule's structure features a quinoline ring system substituted with a tert-butoxycarbonyl (Boc) group and an acetic acid moiety, making it a valuable intermediate in organic synthesis.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step reactions involving quinoline precursors and carboxylation techniques. The Boc group, a common protecting group in peptide synthesis, adds versatility to the molecule by allowing precise control over reactivity during subsequent chemical transformations. This feature has made 2-(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinolin-6-yl)acetic acid a key intermediate in the development of bioactive compounds with potential applications in oncology, neurodegenerative diseases, and infectious disease treatments.

In terms of pharmacological activity, studies have shown that this compound exhibits promising anti-inflammatory and antioxidant properties. Its ability to modulate cellular signaling pathways, particularly those involving NF-kB and MAPK, suggests its potential as a therapeutic agent for chronic inflammatory conditions. Additionally, research into its anti-proliferative effects on cancer cell lines has highlighted its role as a candidate for anti-cancer drug development.

The integration of computational chemistry tools has further enhanced our understanding of the molecular interactions of 2-(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinolin-6-Yl)acetic acid. Quantum mechanical studies have revealed key structural motifs responsible for its bioactivity, providing insights into rational drug design strategies. These findings underscore the importance of this compound as a lead molecule in medicinal chemistry.

From an industrial perspective, the scalability of its synthesis and the availability of raw materials make it an attractive candidate for large-scale production. Its compatibility with various purification techniques ensures high purity levels, which are critical for pharmaceutical applications. Furthermore, ongoing research into its stability under different storage conditions is expected to provide guidelines for optimal handling and shelf-life considerations.

In conclusion, 2-(1-Tert-Butoxycarbonyl-3,4-Dihydro-2H-Quinolin-Yl)Acetic Acid stands as a testament to the ingenuity of modern chemical synthesis and its pivotal role in advancing therapeutic interventions. With continued research and development efforts, this compound holds immense promise for contributing to the next generation of innovative medicines.

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